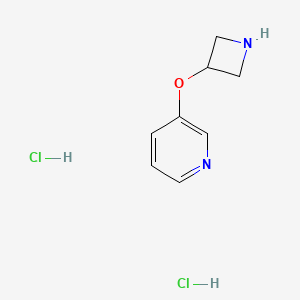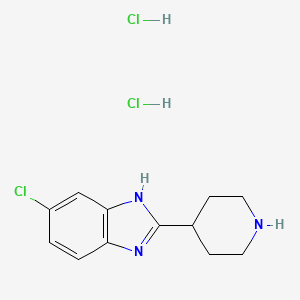
(5-Amino-2,4-dichlorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Amino-2,4-dichlorophenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are known for their versatility in various chemical reactions, and have been used as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of boronic acids often involves the electrophilic trapping of an organometallic reagent with a boric ester . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This method allows for the synthesis of a variety of boronic acid derivatives .
Molecular Structure Analysis
The molecular formula of “(5-Amino-2,4-dichlorophenyl)boronic acid” is C6H6BCl2NO2 . The structure includes a phenyl ring with two chlorine atoms and one amino group attached, along with a boronic acid group .
Chemical Reactions Analysis
Boronic acids are known for their role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds . They can also participate in protodeboronation reactions .
Wissenschaftliche Forschungsanwendungen
Suzuki Coupling Reactions
(5-Amino-2,4-dichlorophenyl)boronic acid is utilized in Suzuki coupling reactions, which are a type of cross-coupling reaction used in organic synthesis. This compound can react with alkynyl bromides or anilines/thiophenols to form various chemical structures, which are essential in the development of complex organic compounds .
Synthesis of Biologically Active Molecules
This boronic acid derivative is involved in the synthesis of biologically active molecules such as N-hydroxyindole-2-carboxylates. These compounds serve as inhibitors for lactate dehydrogenase, an enzyme involved in the metabolic pathway of lactate production . Additionally, it’s used to create non-ATP competitive MK2 inhibitors, which have potential therapeutic applications .
Catalysis
Organoboron reagents like (5-Amino-2,4-dichlorophenyl)boronic acid play a significant role in catalysis. They are involved in cross-coupling reactions and can act as catalysts themselves or support other catalysts in various chemical reactions .
Medicinal Chemistry
In medicinal chemistry, this compound is used to develop new drugs and therapeutic agents. Its role in the synthesis of biologically active molecules makes it valuable for creating compounds with potential pharmacological effects .
Polymer and Optoelectronics Materials
Borinic acids and their derivatives are used in the production of materials for polymer and optoelectronics applications. They contribute to the development of new materials with desirable properties such as conductivity or luminescence .
Environmental Chemistry
The environmentally benign nature of organoboron reagents like (5-Amino-2,4-dichlorophenyl)boronic acid makes them suitable for use in environmental chemistry applications. They are used in processes that require mild and functional group tolerant reaction conditions .
Wirkmechanismus
Target of Action
(5-Amino-2,4-dichlorophenyl)boronic acid is a boronic acid derivative. Boronic acids are known to be used in the Suzuki-Miyaura coupling , a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of this compound are therefore the organic groups involved in these reactions .
Mode of Action
In the Suzuki-Miyaura coupling, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling is a key biochemical pathway affected by (5-Amino-2,4-dichlorophenyl)boronic acid . This pathway involves the formation of carbon-carbon bonds, which are crucial for the synthesis of complex organic compounds . The downstream effects of this pathway include the creation of a variety of organoboron reagents, which have been tailored for application under specific Suzuki-Miyaura coupling conditions .
Pharmacokinetics
Boronic acids and their esters are known to be only marginally stable in water . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its bioavailability, may be influenced by its stability in aqueous environments .
Result of Action
The molecular and cellular effects of (5-Amino-2,4-dichlorophenyl)boronic acid’s action are largely dependent on the specific reactions it is involved in. As a participant in the Suzuki-Miyaura coupling, the compound contributes to the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of (5-Amino-2,4-dichlorophenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling is known to be exceptionally mild and functional group tolerant . Additionally, the stability of boronic acids and their esters in water can impact the compound’s action . Therefore, factors such as pH, temperature, and the presence of other chemical groups can significantly affect the compound’s action and stability .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-amino-2,4-dichlorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BCl2NO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNYZHWDFGLNPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BCl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681724 |
Source


|
| Record name | (5-Amino-2,4-dichlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
948592-69-6 |
Source


|
| Record name | (5-Amino-2,4-dichlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374511.png)
![3-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374512.png)

![3-[([1,1'-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374514.png)
![2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374516.png)
![5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1374518.png)


![3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374525.png)


![3-[(4-Bromo-2-isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374532.png)
![3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid](/img/structure/B1374533.png)